1-(3-Chlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
1-(3-Chlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is an organic compound with a complex structure that includes a chlorobenzyl group, a phenyl group, and a pyridinecarbonitrile moiety
Preparation Methods
The synthesis of 1-(3-Chlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorobenzyl Group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the pyridine derivative.
Addition of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Carbonitrile Group: This can be achieved through a cyanation reaction using suitable cyanating agents
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(3-Chlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and chlorobenzyl rings.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-(3-Chlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile include other pyridine derivatives and benzyl-substituted compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:
1-(3-Chlorobenzyl)piperazine: Similar in structure but with a piperazine ring instead of a pyridine ring.
3-Chlorobenzyl bromide: Used as a starting material in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-oxo-6-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O/c20-17-8-4-5-14(11-17)13-22-18(15-6-2-1-3-7-15)10-9-16(12-21)19(22)23/h1-11H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAUGDPDJICSIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C(=O)N2CC3=CC(=CC=C3)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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